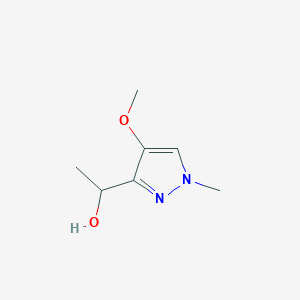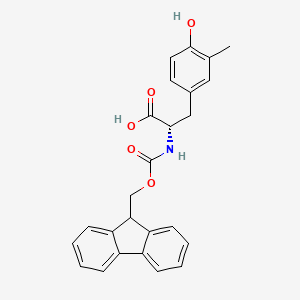![molecular formula C6H12ClNO B6300690 (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride CAS No. 2306254-89-5](/img/structure/B6300690.png)
(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride” is a chemical compound with the CAS Number: 2306254-89-5. It has a molecular weight of 149.62 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that 1,4-diazabicyclo[2.2.2]octane (DABCO), a related compound, has been used as a catalyst in various organic reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 149.62 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as polymers, polysaccharides, and chiral compounds. It has also been used as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of cyclic amines. This compound has also been used as a chiral ligand in asymmetric catalysis, and as a chiral selector in liquid chromatography.
Mechanism of Action
(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride is an organic compound that acts as a chiral ligand in asymmetric catalysis. It binds to the substrate molecule and facilitates the reaction by stabilizing the transition state. It also helps to direct the reaction in a specific direction by interacting with the substrate in a specific way.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal activity and can be used to treat fungal infections. It has also been shown to have anti-inflammatory activity, and can be used to treat inflammatory conditions. This compound has also been shown to have anti-cancer activity and can be used to treat certain types of cancer.
Advantages and Limitations for Lab Experiments
(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be synthesized in a short period of time. It is also a relatively stable compound and has a wide range of applications in the scientific field. However, this compound also has some limitations for use in laboratory experiments. It is not very soluble in water, and can be difficult to work with in aqueous solutions. It is also not very stable in the presence of strong acids or bases.
Future Directions
(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride has a wide range of potential future applications in the scientific field. It could be used in the synthesis of new organic compounds, such as polymers, polysaccharides, and chiral compounds. It could also be used as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of cyclic amines. This compound could also be used as a chiral ligand in asymmetric catalysis, and as a chiral selector in liquid chromatography. Furthermore, this compound could be used in the development of new drugs and therapies, such as antifungal, anti-inflammatory, and anti-cancer drugs.
Synthesis Methods
(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride can be synthesized from the reaction of two components: 1,4-dibromo-2-butene and 2-amino-5-azabicyclo[2.2.2]octane. The reaction is carried out in an aqueous solution at a temperature of 40-50°C. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization from a solvent such as ethanol or methanol.
Safety and Hazards
properties
IUPAC Name |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDMFWUHQBIUOT-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC1CN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CO[C@H]1CN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)
![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)



![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)

![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6300714.png)